molecular formula C12H9NO5 B455790 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde CAS No. 438221-76-2

5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde

Cat. No.: B455790
CAS No.: 438221-76-2
M. Wt: 247.2g/mol
InChI Key: DHEVJPAINBNBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde is an organic compound with the empirical formula C12H9NO5 and a molecular weight of 247.20 g/mol . It is a furan derivative that contains a nitrophenoxy group, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 2-nitrophenol with furan-2-carbaldehyde in the presence of a suitable base. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Base: Sodium hydroxide or potassium carbonate.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: 5-[(2-Nitrophenoxy)methyl]furan-2-carboxylic acid.

    Reduction: 5-[(2-Aminophenoxy)methyl]furan-2-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a starting material for the preparation of various furan derivatives.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde depends on its specific application. In biological systems, the nitrophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Phenoxymethyl-furan-2-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde: Contains a chloro group instead of a nitro group, leading to different reactivity and applications.

    5-[(2-Fluorophenyl)-furan-2-carbaldehyde: Contains a fluorine atom, which can influence its chemical properties and biological activity.

Uniqueness

5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde is unique due to the presence of both the nitrophenoxy group and the furan ring

Properties

IUPAC Name

5-[(2-nitrophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c14-7-9-5-6-10(18-9)8-17-12-4-2-1-3-11(12)13(15)16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEVJPAINBNBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde
Reactant of Route 3
5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.